molecular formula C10H15N3O3S B5090808 ethyl [(5-butyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate CAS No. 79525-86-3

ethyl [(5-butyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate

Cat. No.: B5090808
CAS No.: 79525-86-3
M. Wt: 257.31 g/mol
InChI Key: CNRKWZHQKDZCMD-UHFFFAOYSA-N
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Description

Ethyl (5-butyl-1,3,4-thiadiazol-2-yl)aminoacetate is an organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5-butyl-1,3,4-thiadiazol-2-yl)aminoacetate typically involves the reaction of 5-butyl-1,3,4-thiadiazole-2-amine with ethyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of ethyl (5-butyl-1,3,4-thiadiazol-2-yl)aminoacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-butyl-1,3,4-thiadiazol-2-yl)aminoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Research has indicated that thiadiazole derivatives, including this compound, may have anticancer properties by inducing apoptosis in cancer cells.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl (5-butyl-1,3,4-thiadiazol-2-yl)aminoacetate involves its interaction with specific molecular targets. In biological systems, the compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (5-methyl-1,3,4-thiadiazol-2-yl)aminoacetate
  • Ethyl (5-ethyl-1,3,4-thiadiazol-2-yl)aminoacetate
  • Ethyl (5-propyl-1,3,4-thiadiazol-2-yl)aminoacetate

Uniqueness

Ethyl (5-butyl-1,3,4-thiadiazol-2-yl)aminoacetate is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The butyl group may enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability in biological systems.

Properties

IUPAC Name

ethyl 2-[(5-butyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S/c1-3-5-6-7-12-13-10(17-7)11-8(14)9(15)16-4-2/h3-6H2,1-2H3,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRKWZHQKDZCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901189672
Record name Ethyl 2-[(5-butyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901189672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794810
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

79525-86-3
Record name Ethyl 2-[(5-butyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79525-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(5-butyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901189672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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